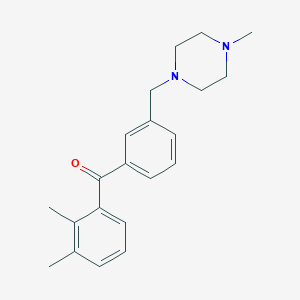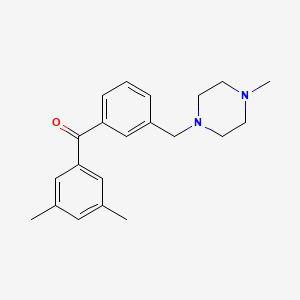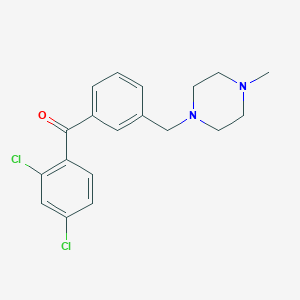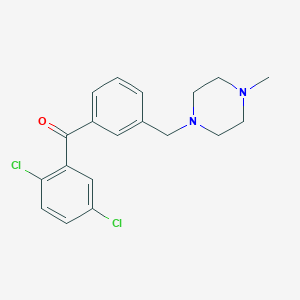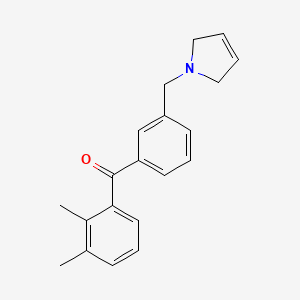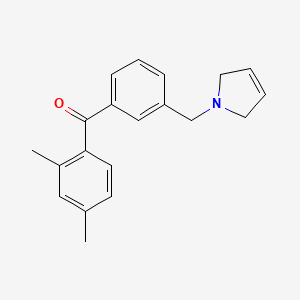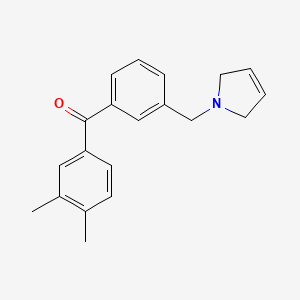
3-(2H-1,2,3-Triazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the CAS Number: 626248-56-4 . It has a molecular weight of 160.18 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, such as 3-(2H-1,2,3-Triazol-2-yl)aniline, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process typically involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The InChI Code for 3-(2H-1,2,3-Triazol-2-yl)aniline is 1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-(2H-1,2,3-Triazol-2-yl)aniline are not detailed in the available resources, 1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Physical And Chemical Properties Analysis
3-(2H-1,2,3-Triazol-2-yl)aniline has a predicted boiling point of 380.9±44.0 °C . It has a density of 1.32 and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound has a predicted pKa of 3.44±0.10 .科学的研究の応用
Ruthenium-catalyzed C–H Amidation
A study demonstrated the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonyl azides. This environmentally friendly protocol for C–N bond formation is significant due to its tolerance of various functionalities and the production of N2 gas as the sole byproduct, achieving moderate to excellent yields (Wang et al., 2016).
Photoluminescent Copper(I) Complexes
Research on heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands highlighted their distorted tetrahedral geometry and long-lived photoluminescence. These complexes, showing colors ranging from yellow to red-orange across various states, suggest applications in photoluminescent materials and sensors (Manbeck et al., 2011).
Synthesis of Microtubule-Binding Agents
A study on 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents found that specific derivatives exhibited significant cytotoxicity and tubulin inhibition, indicating potential applications in cancer therapy (Odlo et al., 2010).
Supramolecular Interactions of 1,2,3-Triazoles
The diverse supramolecular interactions of 1,2,3-triazoles, beyond click chemistry applications, have been explored for their potential in coordination chemistry, anion recognition, and catalysis. This research underscores the versatility of triazole derivatives in various chemical domains (Schulze & Schubert, 2014).
Multidentate Ligands with Rhenium Cores
A study investigated synthetic pathways and coordination behaviors of N3O tetradentate ligands with rhenium cores, revealing their bidentate nature and potential applications in biomedical imaging and therapy. The research highlights the ligands' high affinity for rhenium cores and their promising utility in radiopharmaceuticals (Wang et al., 2017).
Safety And Hazards
将来の方向性
The ever-increasing incidence of microbial resistance has led to a significant interest in 1,2,3-triazole and its derivatives, including 3-(2H-1,2,3-Triazol-2-yl)aniline . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .
特性
IUPAC Name |
3-(triazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAQCXIDHBMLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634152 |
Source


|
| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,2,3-Triazol-2-yl)aniline | |
CAS RN |
626248-56-4 |
Source


|
| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


